Phenyltrimethylammonium bromide

Description

The exact mass of the compound Trimethylphenylammonium bromide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

trimethyl(phenyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N.BrH/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMJFQWRASXXMS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3426-74-2 (Parent) | |

| Record name | Benzenaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016056114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60884868 | |

| Record name | Benzenaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white hygroscopic crystals; [Alfa Aesar MSDS] | |

| Record name | Phenyltrimethylammonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16582 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16056-11-4 | |

| Record name | Phenyltrimethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16056-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016056114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N-trimethylanilinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Phenyltrimethylammonium bromide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and key applications of phenyltrimethylammonium (B184261) bromide. The information is curated for professionals in research and development, with a focus on data clarity and practical experimental insights.

Core Chemical Properties

Phenyltrimethylammonium bromide, a quaternary ammonium (B1175870) salt, exists as a white to off-white crystalline solid. It is characterized by its hygroscopic nature and solubility in polar solvents such as water and ethanol.[1]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄BrN | [2][3] |

| Molecular Weight | 216.12 g/mol | [2][3] |

| Melting Point | 215 °C (decomposes) | [2][3] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Solubility | Soluble in water and alcohols | [1] |

Structural Identifiers

For unambiguous identification and use in computational chemistry applications, the following structural identifiers are provided.

| Identifier Type | Identifier | Source |

| IUPAC Name | trimethyl(phenyl)azanium;bromide | [4] |

| SMILES | C--INVALID-LINK--(C)C1=CC=CC=C1.[Br-] | [4] |

| InChI | InChI=1S/C9H14N.BrH/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1 | [4] |

| CAS Number | 16056-11-4 | [2] |

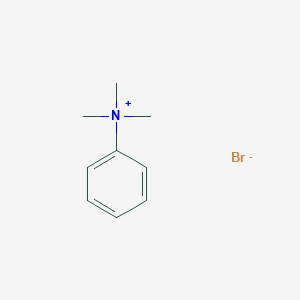

Chemical Structure

The structure of this compound consists of a quaternary ammonium cation, where the nitrogen atom is bonded to three methyl groups and one phenyl group, and a bromide anion.

Caption: Chemical structure of this compound.

Synthesis and Experimental Protocols

General Synthesis Workflow

This compound is typically synthesized via the quaternization of N,N-dimethylaniline with methyl bromide. The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic methyl group of methyl bromide, forming a new carbon-nitrogen bond and resulting in the quaternary ammonium salt.

Caption: Generalized synthesis workflow for this compound.

Experimental Protocol: Antibacterial Assay

This protocol outlines a method for assessing the antibacterial activity of this compound against various bacterial strains.[5]

1. Preparation of Bacterial Cultures:

-

Five bacterial strains are used: Staphylococcus aureus, Staphylococcus epidermidis, Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa.

-

Inoculate each bacterial strain into separate nutrient broth solutions.

-

Incubate the cultures at 37°C for 24 hours to achieve sufficient growth.

2. Preparation of Test Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water).

-

From the stock solution, prepare a series of dilutions to achieve final concentrations ranging from 0.1 M to 0.8 M.

3. Antibacterial Susceptibility Testing (Agar Well Diffusion Method):

-

Prepare nutrient agar (B569324) plates.

-

Spread a uniform lawn of each bacterial culture onto the surface of separate agar plates.

-

Aseptically create wells of a standard diameter in the agar.

-

Add a fixed volume of each concentration of the this compound solution to the respective wells on each plate.

-

Use a standard antibiotic as a positive control and the solvent as a negative control.

-

Incubate the plates at 37°C for 24 hours.

4. Data Analysis:

-

After incubation, measure the diameter of the zone of inhibition around each well in millimeters.

-

A larger zone of inhibition indicates greater antibacterial activity.

-

Compare the zones of inhibition for different concentrations of this compound and against the controls to determine the minimum inhibitory concentration (MIC).

Applications and Mechanisms of Action

This compound is a versatile compound with applications in organic synthesis and as a biocidal agent.

Caption: Key applications and mechanisms of this compound.

Phase Transfer Catalysis

This compound is widely used as a phase transfer catalyst in organic synthesis.[2] It facilitates reactions between reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase).[2] The quaternary ammonium cation is lipophilic enough to be soluble in the organic phase, yet it can pair with an anion from the aqueous phase. This ion pair then moves into the organic phase, allowing the anion to react with the organic substrate.[6][7] This mechanism enhances reaction rates and yields, and can eliminate the need for harsh solvents.[8]

Antimicrobial Activity

As a quaternary ammonium compound, this compound exhibits antimicrobial properties.[1] It can act against a range of bacteria and fungi.[5] The proposed mechanism of action involves the disruption of the bacterial cell membrane, leading to cell lysis and death. Its amphiphilic nature, with a positively charged hydrophilic head and a hydrophobic phenyl group, allows it to interact with and destabilize the phospholipid bilayer of microbial cell membranes.[1]

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system.[4] It is also toxic by ingestion and skin absorption. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[6] It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6] As it is hygroscopic, it should be kept in a tightly sealed container to prevent moisture absorption.[6]

References

- 1. CAS 16056-11-4: this compound [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Trimethylphenylammonium bromide (this compound) | Biochemical Assay Reagents | 16056-11-4 | Invivochem [invivochem.com]

- 4. This compound | C9H14BrN | CID 27663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization, Antimicrobial Activity, and Applications of Trimethylphenylammonium Bromide – Oriental Journal of Chemistry [orientjchem.org]

- 6. benchchem.com [benchchem.com]

- 7. Phase-transfer Catalysis | Chemical Bull Pvt Ltd [chemicalbull.com]

- 8. dalalinstitute.com [dalalinstitute.com]

An In-depth Technical Guide to the Synthesis and Purification of Phenyltrimethylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Phenyltrimethylammonium (B184261) bromide (also known as N,N,N-trimethylanilinium bromide), a quaternary ammonium (B1175870) salt with applications as a phase transfer catalyst and surfactant.[1] This document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations to clarify the experimental workflows.

Chemical Profile and Properties

| Property | Value | Reference |

| Chemical Name | Phenyltrimethylammonium bromide | [2] |

| Synonyms | N,N,N-trimethylanilinium bromide, PTMB | [2][3] |

| CAS Number | 16056-11-4 | [3] |

| Molecular Formula | C₉H₁₄BrN | [3] |

| Molecular Weight | 216.12 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 215 °C (decomposes) | [2] |

| Solubility | Soluble in polar solvents like water and alcohols. |

Synthesis of this compound

The primary and most direct method for the synthesis of this compound is the quaternization of N,N-dimethylaniline with methyl bromide. An alternative two-step method involves the formation of a sulfomethylate intermediate followed by bromide exchange.

Direct Synthesis from N,N-Dimethylaniline and Methyl Bromide

This one-step alkylation is a straightforward approach to producing this compound.[4]

Experimental Protocol:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, combine 14.2 g (0.1 mol) of N,N-dimethylaniline with 50 mL of acetonitrile (B52724).

-

Addition of Methyl Bromide: To this solution, add 9.5 g (0.1 mol) of methyl bromide.

-

Reaction Conditions: Heat the reaction mixture at 60°C for 6 hours.

-

Workup: After the reaction is complete, evaporate the acetonitrile under reduced pressure to obtain the crude this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 78% | [4] |

| Purity (before purification) | 95% | [4] |

Alternative Synthesis via Phenyltrimethylammonium Sulfomethylate

This two-step method provides an alternative route to the target compound.

Step 1: Synthesis of Phenyltrimethylammonium Sulfomethylate [5]

-

Reaction Setup: In a 250-mL Erlenmeyer flask equipped with a thermometer and a magnetic stirrer, dissolve 24.8 g (0.205 mol) of freshly distilled N,N-dimethylaniline in 100 mL of toluene.

-

Addition of Dimethyl Sulfate (B86663): Heat the solution to approximately 40°C. Stop heating and add 25 g (0.20 mol) of distilled dimethyl sulfate over 20 minutes. The colorless sulfomethylate salt will begin to crystallize.

-

Reaction Conditions: After the addition is complete, the temperature will slowly rise to about 50°C over one hour. Allow the reaction to proceed at ambient temperature for 1.5 hours, and then heat on a steam bath for one hour.

-

Isolation of Intermediate: Cool the reaction mixture. Filter the phenyltrimethylammonium sulfomethylate, wash it with 20 mL of dry toluene, and dry it under a vacuum.

Quantitative Data for Step 1:

| Parameter | Value | Reference |

| Yield | 89-94% | [5] |

Step 2: Conversion to this compound

A detailed protocol for the direct conversion of the sulfomethylate to the bromide is not explicitly available in the searched literature. However, based on the synthesis of the corresponding tribromide, the likely procedure would involve dissolving the phenyltrimethylammonium sulfomethylate in a hydrobromic acid solution, followed by isolation of the resulting bromide salt.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials and by-products. Recrystallization is the most common and effective method for purifying quaternary ammonium salts.

Purification by Recrystallization

Experimental Protocol:

-

Solvent Selection: A mixture of ethanol (B145695) and water is a suitable solvent system for the recrystallization of this compound.[4]

-

Dissolution: Dissolve the crude this compound in a minimum amount of the hot ethanol/water solvent mixture until the solid is completely dissolved.

-

Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance the crystal yield.

-

Isolation: Collect the purified white crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any residual impurities.

-

Drying: Dry the purified crystals under a vacuum.

Experimental Workflows and Diagrams

To visually represent the synthesis and purification processes, the following diagrams have been generated using the DOT language.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Trimethylphenylammonium bromide (this compound) | Biochemical Assay Reagents | 16056-11-4 | Invivochem [invivochem.com]

- 3. N,N,N-TRIMETHYLANILINIUM BROMIDE | CAS 16056-11-4 [matrix-fine-chemicals.com]

- 4. N,N,N-Trimethylanilinium bromide bromine | Benchchem [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Solubility of Phenyltrimethylammonium Bromide in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of phenyltrimethylammonium (B184261) bromide (PTAB), a quaternary ammonium (B1175870) salt utilized in various chemical and pharmaceutical applications, including as a phase-transfer catalyst and in the synthesis of other organic compounds. Understanding its solubility in different solvents is critical for its effective use in laboratory and industrial settings. This document summarizes available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Core Data Presentation: Solubility Profile

The solubility of phenyltrimethylammonium bromide is dictated by its ionic nature, conferred by the quaternary ammonium group, and the presence of a nonpolar phenyl group. This structure leads to a varied solubility profile across different classes of organic solvents. The following table summarizes the known solubility data. It should be noted that while qualitative data is readily available, precise quantitative solubility data for many common solvents is not extensively published.

| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility |

| Water | Protic, Polar | 50 mg/mL (with sonication)[1] | Soluble, almost transparent[2][3][4] |

| Methanol | Protic, Polar Alcohol | Data not available | Soluble in alcohols[5] |

| Ethanol | Protic, Polar Alcohol | Data not available | Moderately soluble, Soluble in alcohols[5] |

| Dichloromethane (DCM) | Halogenated | Data not available | Soluble[2] |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Data not available | May dissolve in DMSO[6] |

| Dioxane | Ether | Data not available | Soluble[2] |

| Aromatic Hydrocarbons | Nonpolar | Data not available | Slightly soluble[2] |

| Ketones | Polar Aprotic | Data not available | Slightly soluble[2] |

| Tetrahydrofuran (THF) | Ether | 0.09 g/L[7] | Very slightly soluble |

| Diethyl Ether | Ether | Data not available | Implied to be insoluble or have very low solubility based on procedural use[7] |

Experimental Protocols: Determination of Solubility

The solubility of a solid organic salt like this compound in a liquid solvent can be determined using several established methods. The gravimetric method is a reliable and straightforward approach for obtaining quantitative solubility data.

Gravimetric Method for Solubility Determination

This method involves the preparation of a saturated solution at a controlled temperature, followed by the evaporation of the solvent from a known volume of the solution and weighing the residual solid.

Materials and Equipment:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone)

-

Analytical balance

-

Thermostatic water bath or incubator

-

Magnetic stirrer and stir bars

-

Volumetric flasks

-

Pipettes

-

Syringe filters (solvent-compatible)

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to an Erlenmeyer flask containing a known volume of the solvent. The presence of undissolved solid at the bottom of the flask is necessary to ensure the solution is saturated.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic water bath set to the desired temperature.

-

Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Withdrawal:

-

Once equilibrium is achieved, cease stirring and allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the clear supernatant using a volumetric pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a solvent-compatible filter.

-

-

Solvent Evaporation:

-

Transfer the collected supernatant to a pre-weighed, clean, and dry evaporating dish.

-

Carefully evaporate the solvent in a fume hood or using a rotary evaporator. For less volatile solvents, a drying oven set to a temperature below the decomposition point of this compound can be used.

-

-

Mass Determination:

-

Once all the solvent has evaporated, place the evaporating dish in a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried this compound on an analytical balance.

-

The process of drying, cooling, and weighing should be repeated until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solid) - (Mass of empty dish)] / (Volume of supernatant withdrawn in mL) * 100

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the gravimetric determination of this compound solubility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound [chembk.com]

- 3. This compound | 16056-11-4 [chemicalbook.com]

- 4. This compound | 16056-11-4 [amp.chemicalbook.com]

- 5. CAS 16056-11-4: this compound [cymitquimica.com]

- 6. Trimethylphenylammonium bromide (this compound) | Biochemical Assay Reagents | 16056-11-4 | Invivochem [invivochem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Analysis of Phenyltrimethylammonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Phenyltrimethylammonium bromide (PTMA-Br) using core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. It offers a summary of expected spectral data, detailed experimental protocols for sample analysis, and a logical workflow for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide definitive information about its carbon-hydrogen framework.

1.1. ¹H NMR Analysis

The ¹H NMR spectrum of PTMA-Br is expected to show two distinct sets of signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the three equivalent methyl groups. The positively charged nitrogen atom strongly deshields adjacent protons.

-

Aromatic Protons (C₆H₅-): These five protons are in different chemical environments (ortho, meta, and para to the quaternary ammonium (B1175870) group). Due to the electron-withdrawing nature of the -N⁺(CH₃)₃ group, these protons will appear downfield, typically in the 7.5-8.0 ppm range. The signals will present as complex multiplets.

-

Methyl Protons (-N⁺(CH₃)₃): The nine protons of the three methyl groups are chemically equivalent and will therefore appear as a single, sharp singlet. The strong deshielding effect of the adjacent positive nitrogen atom shifts this signal significantly downfield for an aliphatic proton, expected in the 3.5-4.0 ppm range.

Table 1: Expected ¹H NMR Data for this compound

| Assigned Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-para | ~7.7-7.9 | Multiplet (t-like) | 1H |

| H-meta | ~7.6-7.8 | Multiplet (t-like) | 2H |

| H-ortho | ~7.6-7.8 | Multiplet (d-like) | 2H |

| -N⁺(CH₃)₃ | ~3.6 | Singlet | 9H |

Note: Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or D₂O. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).

1.2. ¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum of PTMA-Br is expected to display five distinct signals, confirming the molecular symmetry.

-

Aromatic Carbons (C₆H₅-): The phenyl ring will show four signals: one for the ipso-carbon directly attached to the nitrogen, and one each for the ortho, meta, and para carbons. The ipso-carbon is significantly deshielded and may have a lower intensity.

-

Methyl Carbons (-N⁺(CH₃)₃): The three equivalent methyl carbons will give rise to a single signal.

Table 2: Expected ¹³C NMR Data for this compound

| Assigned Carbons | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-ipso | ~140-145 |

| C-para | ~130-135 |

| C-meta | ~130-135 |

| C-ortho | ~120-125 |

| -N⁺(CH₃)₃ | ~55-60 |

Note: The specific ordering of ortho, meta, and para carbon signals can vary based on the solvent and electronic effects.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational transitions of molecules and is an excellent tool for identifying functional groups. The IR spectrum of PTMA-Br, a solid typically analyzed as a KBr pellet, will be dominated by absorptions from the aromatic ring and the alkyl groups of the quaternary ammonium cation.[1]

Table 3: Key IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Assignment |

|---|---|---|

| 3100–3000 | Medium | Aromatic C-H Stretch |

| 3000–2850 | Medium | Aliphatic C-H Stretch (from -CH₃ groups) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Ring Stretching |

| ~1470 | Medium | C-H Asymmetric/Symmetric Bending (from -CH₃ groups) |

| 1200-1000 | Medium | Aromatic C-H In-plane Bending |

| 950-900 | Strong | C-N⁺ Stretch of the quaternary ammonium group |

| 770-730 & 720-680 | Strong | Aromatic C-H Out-of-plane Bending (monosubstituted ring) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The primary chromophore in this compound is the phenyl group.[2] In polar solvents like methanol (B129727) or water, the benzene (B151609) ring exhibits characteristic absorptions due to π → π* transitions.

Table 4: Expected UV-Vis Absorption Data for this compound

| λmax (nm) | Solvent | Electronic Transition |

|---|---|---|

| ~255-265 | Methanol/Water | π → π* (B-band, benzenoid) |

| ~200-210 | Methanol/Water | π → π* (E-band, benzenoid) |

The spectrum is characterized by a weaker, fine-structured "B-band" (benzenoid) at longer wavelengths and a much more intense "E-band" at shorter wavelengths.[2] The exact position and intensity can be influenced by the solvent and the electronic effect of the quaternary ammonium substituent.

Experimental Protocols

Detailed methodologies for acquiring high-quality spectroscopic data for this compound are provided below.

4.1. NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation: Accurately weigh 5-10 mg of dry this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as PTMA-Br is a salt). Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer: Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.

-

Standard: Add a small amount of an appropriate internal reference standard if required (e.g., TMS or TSP for D₂O). Modern spectrometers can also reference the residual solvent peak.

-

Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard parameters for shimming, tuning, and acquisition should be employed. For ¹³C NMR, a sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

4.2. Infrared (IR) Spectroscopy Protocol (KBr Pellet Technique)

-

Sample Preparation: Place approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) into an agate mortar.

-

Grinding: Gently grind the two solids together with a pestle until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.

-

Pellet Pressing: Transfer a small amount of the powder into a pellet press die. Assemble the press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample compartment beforehand for automatic subtraction.

4.3. UV-Visible Spectroscopy Protocol

-

Solvent Selection: Choose a UV-grade solvent in which this compound is soluble and that is transparent in the desired wavelength range (e.g., methanol or deionized water).

-

Stock Solution: Prepare a stock solution of known concentration by accurately weighing the sample and dissolving it in a precise volume of the chosen solvent.

-

Dilution: Dilute the stock solution to prepare a working sample with an absorbance in the optimal range (0.1–1.0 AU).

-

Blank Reference: Fill a quartz cuvette with the pure solvent to be used as the blank/reference.

-

Baseline Correction: Place the reference cuvette in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 400 nm to 190 nm).

-

Sample Measurement: Replace the reference cuvette with a matched cuvette containing the sample solution.

-

Acquisition: Scan the absorbance of the sample across the same wavelength range to obtain the spectrum and identify the λmax.

Mandatory Visualizations

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound, from initial sample handling to final structural confirmation.

Caption: Logical workflow for the spectroscopic characterization of PTMA-Br.

References

Early Research and Discovery of Phenyltrimethylammonium Bromide: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the early research and discovery of Phenyltrimethylammonium (B184261) bromide, a quaternary ammonium (B1175870) salt that has become a significant reagent in organic synthesis. This document details the foundational synthesis, initial characterization, and early understanding of this compound, drawing from seminal publications in the early 20th century. Experimental protocols from this era are presented, alongside the limited quantitative data available from these initial studies. The information is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the historical context and fundamental chemistry of Phenyltrimethylammonium bromide.

Introduction

This compound, with the chemical formula C₆H₅N(CH₃)₃Br, belongs to the class of quaternary ammonium salts. These compounds are characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. The early 20th century saw a burgeoning interest in the synthesis and properties of quaternary ammonium salts, driven by their potential applications as surfactants and antimicrobial agents. It was within this scientific context that this compound was first synthesized and characterized. A pivotal early report on the preparation of phenyltrimethylammonium compounds comes from the work of D. Vorländer and E. Siebert in 1919, published in the "Berichte der deutschen chemischen Gesellschaft." Their work on the addition of bromine to phenylpropiolic acid utilized phenyltrimethylammonium salts and provided a basis for their preparation.

Early Synthesis and Discovery

The foundational method for the synthesis of this compound is the quaternization of N,N-dimethylaniline. This reaction, a specific example of the Menshutkin reaction, involves the alkylation of a tertiary amine with an alkyl halide. In the case of this compound, N,N-dimethylaniline serves as the tertiary amine and methyl bromide is the alkylating agent.

General Reaction Pathway

The synthesis proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the lone pair of electrons on the nitrogen atom of N,N-dimethylaniline attacks the electrophilic methyl group of methyl bromide. The bromide ion is displaced, and the quaternary ammonium salt is formed.

Caption: General synthesis of this compound.

Experimental Protocols

The following experimental protocol is based on the early methodologies for the synthesis of quaternary ammonium salts, adapted from the principles described in early 20th-century chemical literature.

Synthesis of this compound

Objective: To synthesize this compound from N,N-dimethylaniline and methyl bromide.

Materials:

-

N,N-dimethylaniline (freshly distilled)

-

Methyl bromide

-

Anhydrous diethyl ether

-

Reaction vessel equipped with a reflux condenser and a means for introducing a gaseous reagent.

Procedure:

-

A solution of freshly distilled N,N-dimethylaniline in anhydrous diethyl ether is prepared in the reaction vessel.

-

The vessel is cooled in an ice bath.

-

A stream of gaseous methyl bromide is passed through the solution with constant stirring.

-

The reaction is allowed to proceed until the precipitation of a white solid is complete.

-

The solid product is collected by filtration, washed with cold anhydrous diethyl ether to remove any unreacted starting materials, and dried under vacuum.

Early Characterization and Physical Properties

The initial characterization of newly synthesized compounds in the early 20th century relied on fundamental physical and chemical properties. For this compound, these would have included its appearance, solubility, and melting point.

| Property | Observation (Early Reports) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in polar solvents such as water and ethanol. |

| Insoluble in nonpolar solvents like diethyl ether. | |

| Melting Point | Decomposes upon heating, with early literature often reporting a range rather than a sharp point. |

| Hygroscopicity | Observed to be hygroscopic. |

Logical Relationships in Early Quaternary Ammonium Salt Research

The study of this compound was part of a broader investigation into quaternary ammonium salts. The logical flow of this research is depicted below.

Caption: Research workflow for early quaternary ammonium salts.

Conclusion

The early research into this compound laid the groundwork for its eventual widespread use as a versatile reagent in organic chemistry, particularly in the form of its perbromide and tribromide derivatives for bromination reactions. The foundational synthesis via the quaternization of N,N-dimethylaniline, a classic example of amine alkylation, is a straightforward and efficient method that has stood the test of time. While detailed quantitative data and mechanistic studies were limited in the early 20th century, the initial qualitative characterization provided the essential knowledge for its subsequent development and application in synthetic chemistry. This historical perspective is crucial for a complete understanding of this important chemical compound.

The Crystalline Structure of Phenyltrimethylammonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyltrimethylammonium bromide (PTAB), a quaternary ammonium (B1175870) salt, is a versatile compound with applications ranging from phase-transfer catalysis to its use as a reagent in organic synthesis.[1][2] This technical guide provides a comprehensive overview of the crystalline characteristics of PTAB. While a definitive, publicly accessible crystallographic information file (CIF) for the simple bromide salt is not currently available in major crystallographic databases, this document outlines the standard experimental protocols for determining its crystal structure. Furthermore, it presents known physicochemical properties and illustrates key workflows relevant to its synthesis and application. This guide is intended to serve as a valuable resource for researchers and professionals working with this compound.

Introduction

This compound, with the chemical formula C₉H₁₄BrN, is a white to off-white crystalline solid.[3] Its structure consists of a phenyl group and three methyl groups attached to a central nitrogen atom, forming a quaternary ammonium cation, with a bromide anion providing the counter-ion.[1][4] This ionic nature dictates its physical properties, such as its solubility in polar solvents and its crystalline state at room temperature.[3] Understanding the precise three-dimensional arrangement of atoms in its crystal lattice is crucial for predicting its behavior in various applications, including its efficacy as a phase-transfer catalyst and its potential incorporation into pharmaceutical formulations.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄BrN | [5] |

| Molecular Weight | 216.12 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 215 °C (decomposes) | [2] |

| Solubility | Soluble in water | [3] |

| CAS Number | 16056-11-4 | [5] |

Determination of Crystalline Structure: Experimental Protocol

The definitive method for elucidating the crystalline structure of an organic compound like this compound is single-crystal X-ray diffraction. The following provides a detailed, generalized protocol for this experiment.

Objective: To determine the unit cell parameters, space group, and atomic coordinates of this compound.

Materials:

-

High-purity this compound crystals

-

Suitable solvent for crystallization (e.g., ethanol, isopropanol/water mixture)

-

Crystallization vials

-

Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

Methodology:

-

Crystal Growth:

-

Prepare a saturated solution of this compound in a selected solvent at an elevated temperature.

-

Allow the solution to cool slowly to room temperature. Slow evaporation of the solvent can also be employed.

-

Visually inspect the resulting solids under a microscope to identify single crystals of suitable size and quality (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects.

-

-

Crystal Mounting:

-

Carefully select a suitable single crystal and mount it on a goniometer head using a cryoloop and a cryoprotectant (if data is to be collected at low temperatures).

-

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Perform an initial set of diffraction scans to determine the unit cell parameters and the crystal system.

-

Based on the unit cell, devise a data collection strategy to measure the intensities of a large number of unique reflections over a wide range of diffraction angles (2θ).

-

Collect the full sphere of diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

-

Data Reduction and Structure Solution:

-

Integrate the raw diffraction images to obtain the intensities of each reflection.

-

Apply corrections for factors such as Lorentz and polarization effects, absorption, and crystal decay.

-

Determine the space group from the systematic absences in the diffraction data.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

-

Structure Refinement:

-

Refine the initial structural model against the experimental diffraction data using least-squares methods. This process involves adjusting the atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors.

-

Locate and refine the positions of hydrogen atoms.

-

The quality of the final refined structure is assessed using metrics such as the R-factor, goodness-of-fit (GooF), and the residual electron density map.

-

The following flowchart illustrates the general workflow for single-crystal X-ray diffraction.

Synthesis and Applications

Synthesis of this compound

This compound is typically synthesized via the quaternization of an amine. The following diagram illustrates the synthetic pathway.

Application in Phase-Transfer Catalysis

One of the primary applications of this compound is as a phase-transfer catalyst. It facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). The quaternary ammonium cation is soluble in both phases and can transport an anion from the aqueous phase to the organic phase, where the reaction can then proceed.

The logical relationship in this process is depicted below.

Conclusion

While a publicly available, complete crystal structure of this compound remains to be published, this guide provides the essential theoretical and practical framework for its study. The detailed experimental protocol for single-crystal X-ray diffraction offers a roadmap for researchers seeking to elucidate its structure. The summarized physicochemical data and the illustrated workflows for its synthesis and application in phase-transfer catalysis underscore its importance in chemical research and development. Future crystallographic studies are encouraged to fill the current data gap and provide a more complete understanding of this versatile compound at the atomic level.

References

Toxicological data and safety profile of Phenyltrimethylammonium bromide

An In-depth Technical Guide on the Toxicological Data and Safety Profile of Phenyltrimethylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (PTMA), a quaternary ammonium (B1175870) salt, is composed of a phenyl group attached to a nitrogen atom which is further bonded to three methyl groups.[1] It typically presents as a white to off-white crystalline solid soluble in polar solvents like water and alcohols.[1] Due to its surfactant properties, stemming from both hydrophobic (phenyl group) and hydrophilic (trimethylammonium moiety) characteristics, PTMA is utilized as a phase transfer catalyst in organic synthesis and has applications as an antimicrobial agent.[1][2][3] This document provides a comprehensive overview of the available toxicological data and the safety profile of this compound to guide its safe handling and use in research and development.

Hazard Identification and Classification

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its primary hazards are related to irritation and acute toxicity.

GHS Hazard Statements:

-

H335: May cause respiratory irritation.[4]

The substance is considered toxic by ingestion and skin absorption.[4][7]

Summary of Toxicological Data

The available quantitative toxicological data for this compound is limited primarily to acute toxicity studies. A summary of these findings is presented below.

| Toxicity Endpoint | Test Species | Route of Administration | Value | Observed Effects | Reference |

| Acute Toxicity (LD50) | Mouse | Intravenous | 4 mg/kg | Respiratory depression | [4][7] |

| Skin Corrosion/Irritation | Not specified | Dermal | Category 2 Irritant | Causes skin irritation | [4][5][6] |

| Eye Damage/Irritation | Not specified | Ocular | Category 2 Irritant | Causes serious eye irritation | [4][5][6] |

| STOT-Single Exposure | Not specified | Inhalation | Category 3 | May cause respiratory irritation | [4][5][6] |

| Chronic Toxicity | No data available | - | - | - | - |

| Mutagenicity | No data available | - | - | - | - |

| Carcinogenicity | No data available | - | - | No ingredient is listed as a carcinogen by IARC.[8] | [6][8] |

| Reproductive Toxicity | No data available | - | - | - | [6] |

STOT: Specific Target Organ Toxicity

Key Toxicity Endpoints

Acute Toxicity

The most significant quantitative toxicological value identified is the intravenous LD50 in mice, which is 4 mg/kg.[4][7] The primary toxic effect observed at lethal doses was respiratory depression.[4][7][9] The substance is also noted to be toxic by ingestion and skin absorption.[4][7]

Irritation and Sensitization

This compound is a confirmed skin and strong eye irritant.[4][5][6][7] It is classified as a Category 2 irritant for both skin and eyes.[5][6] Inhalation may cause severe irritation of the respiratory tract, leading to symptoms such as a sore throat, coughing, and shortness of breath.[4][10]

Chronic Toxicity, Mutagenicity, and Carcinogenicity

As of the latest available data, the toxicological properties of this compound have not been thoroughly investigated.[6][8] There are no available studies on its potential for chronic toxicity, germ cell mutagenicity, or carcinogenicity.[6][8] The International Agency for Research on Cancer (IARC) does not list any component of this product at levels greater than or equal to 0.1% as a probable, possible, or confirmed human carcinogen.[8]

Reproductive and Developmental Toxicity

There is no specific data available regarding the reproductive or developmental toxicity of this compound.[6]

Experimental Protocols

Specific experimental protocols for the toxicological evaluation of this compound are not detailed in the publicly available literature. However, a generalized protocol for determining acute intravenous toxicity (LD50) in rodents, based on standard health effects test guidelines, is provided below for reference.

Generalized Protocol: Acute Intravenous Toxicity (LD50) in Mice

1. Objective: To determine the median lethal dose (LD50) of this compound that causes mortality in 50% of the test population following a single intravenous injection.

2. Regulatory Compliance: The study should be conducted in compliance with Good Laboratory Practice (GLP) regulations, such as those issued by the U.S. FDA (21 CFR Part 58).[11]

3. Test Animals:

-

Species: Mouse (e.g., Swiss albino).

-

Number: At least 5-10 rodents per sex per group.[11]

-

Health: Young, healthy adult animals, acclimatized to laboratory conditions for at least one week.

4. Materials and Methods:

-

Test Substance Preparation: this compound is dissolved in a suitable sterile vehicle (e.g., saline) to achieve the desired concentrations for dosing.

-

Dose Groups: A minimum of three dose levels are used, plus a concurrent control group receiving the vehicle only.[11] Doses are selected based on preliminary range-finding studies to span a range expected to cause 0% to 100% mortality.

-

Administration: A single, precisely measured dose is administered via intravenous injection (e.g., into the tail vein).

-

Observation Period: Animals are observed for a period of 14 days.[11]

5. Observations:

-

Mortality: The number of deaths in each group is recorded.

-

Clinical Signs: Animals are observed for signs of toxicity (e.g., changes in behavior, respiratory distress, convulsions, coma) at regular intervals: immediately after dosing, at 1, 4, and 24 hours, and daily thereafter.[11]

-

Body Weight: Individual animal weights are recorded prior to dosing and at the end of the study.

6. Data Analysis: The LD50 value is calculated using a standard statistical method, such as the Probit or Logit method.

Visualizations: Workflows and Logic

The following diagrams illustrate key workflows relevant to assessing the toxicology of a chemical substance.

References

- 1. CAS 16056-11-4: this compound [cymitquimica.com]

- 2. Trimethylphenylammonium bromide (this compound) | Biochemical Assay Reagents | 16056-11-4 | Invivochem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C9H14BrN | CID 27663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. RTECS NUMBER-BR9100000-Chemical Toxicity Database [drugfuture.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fda.gov [fda.gov]

An In-depth Technical Guide to Phenyltrimethylammonium Bromide Derivatives: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phenyltrimethylammonium (B184261) bromide (PTAB) and its derivatives, compounds of significant interest in organic synthesis and medicinal chemistry. This document details synthetic methodologies, presents key quantitative data for comparative analysis, and outlines experimental protocols. Furthermore, it explores the biological activities of these compounds, including their mechanisms of action and potential therapeutic applications.

Introduction to Phenyltrimethylammonium Bromide Derivatives

This compound is a quaternary ammonium (B1175870) salt consisting of a phenyl group and three methyl groups attached to a central nitrogen atom, with a bromide counterion.[1] This structure imparts both hydrophobic (phenyl ring) and hydrophilic (quaternary ammonium head) properties, making it useful as a phase transfer catalyst and surfactant.[1] Derivatives of this core structure, including the well-known brominating agent phenyltrimethylammonium tribromide (PTAT), are versatile reagents in organic synthesis.[2] They are employed in a variety of transformations, including bromination, oxidation, and the synthesis of heterocyclic compounds.[2][3]

In recent years, the biological activities of quaternary ammonium compounds (QACs) have garnered increasing attention. Their antimicrobial properties are widely recognized and exploited. This guide will delve into the synthesis of various PTAB derivatives, their characterization, and their potential as antimicrobial agents, with a look toward future applications in drug development.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives can be achieved through several methods, primarily involving the quaternization of anilines. The choice of synthetic route often depends on the desired substitution pattern on the phenyl ring and the nature of the counterion.

General Synthesis Workflow

The synthesis of a substituted this compound derivative typically follows a logical progression from starting materials to the final, purified product. This workflow often involves the initial synthesis of a substituted aniline, followed by methylation to form the quaternary ammonium salt.

Quantitative Data on Synthesis

The efficiency of the synthesis of this compound and its derivatives is highly dependent on the chosen methodology and substrates. Below is a summary of yields obtained for various synthetic routes.

| Product | Starting Material(s) | Reagents | Solvent | Conditions | Yield (%) | Reference |

| This compound | N,N-Dimethylaniline, Methyl Bromide | - | Acetonitrile | 60°C, 6h | 78% | [4] |

| Phenyltrimethylammonium Tribromide | This compound, Bromine | - | Glacial Acetic Acid | 0-10°C, 2h | 85-92% | [4] |

| Phenyltrimethylammonium Tribromide | N,N-Dimethylaniline, Methyl Iodide, KBr, Bromine | - | Acetonitrile, Dichloromethane | 80°C, 24h (iodide synthesis) | 70% | [4] |

| 2-Bromoacetyl-6-methoxynaphthalene | 2-Acetyl-6-methoxynaphthalene, Phenyltrimethylammonium Tribromide | - | Tetrahydrofuran | Room Temp, 1.5h | - |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound and a representative derivative.

Synthesis of this compound

Materials:

-

N,N-Dimethylaniline (0.1 mol, 12.12 g)

-

Methyl Bromide (0.1 mol, 9.49 g)

-

Acetonitrile (50 mL)

-

Ethanol

-

Water

Procedure:

-

In a pressure-resistant reaction vessel, combine N,N-dimethylaniline and methyl bromide in acetonitrile.[4]

-

Heat the mixture at 60°C for 6 hours.[4]

-

After the reaction is complete, evaporate the solvent under reduced pressure.

-

Recrystallize the resulting residue from an ethanol/water mixture to yield the final product.[4]

Synthesis of Phenyltrimethylammonium Tribromide

Materials:

-

This compound (0.04 mol, 8.64 g)

-

Bromine (0.04 mol, 6.39 g)

-

Glacial Acetic Acid (50 mL)

Procedure:

-

Dissolve this compound in glacial acetic acid in a flask equipped with a magnetic stirrer and cooled in an ice bath (0–5°C) under a nitrogen atmosphere.[4]

-

Slowly add bromine dropwise over 30 minutes, ensuring the temperature remains below 10°C.[4]

-

Stir the mixture for an additional 2 hours at this temperature.

-

Collect the resulting orange crystalline product by filtration and wash with cold acetic acid.

-

Dry the product under vacuum.[4]

Characterization of this compound Derivatives

The synthesized compounds are typically characterized using a variety of spectroscopic techniques to confirm their structure and purity.

| Technique | This compound (PTAB) | Phenyltrimethylammonium Tribromide (PTAT) | Reference |

| Appearance | White to off-white crystalline solid | Orange-red crystalline solid | [1],[4] |

| Melting Point (°C) | 215 (decomposes) | 110-115 | , |

| ¹H NMR (ppm) | Signals corresponding to methyl and phenyl protons. | Signals corresponding to methyl and phenyl protons. | |

| IR (cm⁻¹) | Peaks for C-H (aromatic and aliphatic), C-N, and C=C (aromatic) stretching. | Similar to PTAB with additional characteristic peaks. A broad peak around 1042 cm⁻¹ can be attributed to the alkyl amine group.[5] | [5] |

Biological Activity and Signaling Pathways

This compound derivatives, as part of the broader class of quaternary ammonium compounds, exhibit significant antimicrobial activity. Their mechanism of action is primarily attributed to the disruption of microbial cell membranes.

Antimicrobial Activity

The positively charged nitrogen atom in PTAB derivatives interacts with the negatively charged components of bacterial and fungal cell membranes, leading to a loss of membrane integrity and leakage of cellular contents.[5]

Table of Antimicrobial Activity (MIC Values)

| Compound | Organism | MIC (µg/mL) | Reference |

| Alkyl-trimethyl ammonium bromide (C12) | Staphylococcus aureus | 1.53–9.54 | [6] |

| Alkyl-trimethyl ammonium bromide (C12) | Gram-negative bacteria | 1.53–9.54 | [6] |

| Substituted Benzo[2][4][7]triazin-7-ones | Escherichia coli | 0.058 mg/mL (for compound 2a) | [7] |

Note: Data for a wide range of specific this compound derivatives is limited; the table includes data for structurally related quaternary ammonium compounds to illustrate general activity.

Mechanism of Antimicrobial Action

The antimicrobial action of quaternary ammonium compounds like PTAB is a multi-step process that ultimately leads to cell death.

Potential Signaling Pathways in Drug Development

While the primary application of many QACs is as disinfectants, there is growing interest in their potential as therapeutic agents. For instance, some QACs are being explored as components of novel drug delivery systems and as active pharmaceutical ingredients themselves. In the context of cancer therapy, certain quaternary ammonium salt-linked compounds have been investigated as STING (stimulator of interferon genes) agonists, which can activate innate immunity against tumors.[8] In inflammatory diseases, the modulation of pathways such as NF-κB and MAPKs is a key therapeutic strategy.[9][10] Although direct evidence for PTAB derivatives modulating these specific pathways is still emerging, their structural features and ability to interact with cellular membranes suggest that they could potentially influence such signaling cascades.

References

- 1. CAS 16056-11-4: this compound [cymitquimica.com]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. N,N,N-Trimethylanilinium bromide bromine | Benchchem [benchchem.com]

- 5. Synthesis, Characterization, Antimicrobial Activity, and Applications of Trimethylphenylammonium Bromide – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Novel Quaternary Ammonium Salt‐Linked STING Agonist Antibody‐Drug Conjugate: Synergistic Activation of Tumor Immunity with Mitigated Off‐Target Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Phenyltrimethylammonium Bromide: Application Notes for Phase-Transfer Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyltrimethylammonium bromide (PTAB) is a quaternary ammonium (B1175870) salt that serves as an effective phase-transfer catalyst (PTC).[1] In this capacity, PTAB facilitates the transfer of reactants between immiscible phases, typically an aqueous and an organic phase, thereby accelerating reaction rates and enhancing product yields.[2][3] This application is particularly valuable in organic synthesis, including drug development, where it allows for the use of a wider range of solvents and reagents under milder reaction conditions, contributing to greener and more efficient chemical processes.[4][5]

The catalytic action of PTAB stems from its amphipathic nature. The positively charged quaternary ammonium head is hydrophilic, allowing it to interact with anions in the aqueous phase. The phenyl and methyl groups create a lipophilic environment, enabling the resulting ion pair to be soluble in the organic phase where the reaction with the substrate occurs.[3][6]

Mechanism of Action: Phase-Transfer Catalysis

The generally accepted mechanism for phase-transfer catalysis involving a quaternary ammonium salt like this compound is the Starks' extraction mechanism. This process can be visualized as a catalytic cycle where the catalyst shuttles the reactant anion from the aqueous phase to the organic phase.[7][8]

Applications in Organic Synthesis

This compound and its derivatives have been utilized as phase-transfer catalysts in a variety of organic transformations, most notably in oxidation reactions. While specific quantitative data across a broad spectrum of reactions are not as abundant as for more common PTCs like tetrabutylammonium (B224687) bromide (TBAB), existing studies demonstrate its utility.

Oxidation Reactions

PTAB and its tribromide form have been successfully employed as phase-transfer catalysts in oxidation reactions. For instance, in the ultrasound-assisted oxidation of thiophene (B33073) using hydrogen peroxide, Phenyltrimethylammonium tribromide was among the catalysts studied, demonstrating its capability to facilitate this transformation.[2]

Table 1: Phase-Transfer Catalyzed Oxidation of Thiophene [2]

| Catalyst | Conversion (%) |

| Tetrabutylammonium bromide | - |

| Phenyltrimethylammonium tribromide | - |

| Ethyltriphenylphosphonium bromide | - |

| Benzyltrimethylammonium tribromide | 82.59 |

| Tetrapropylammonium bromide | - |

| Tetrabutylammonium hydrogensulphate | - |

| 18-crown-6-ether | - |

| Note: Specific conversion for Phenyltrimethylammonium tribromide was not provided in the abstract, but its inclusion in the study highlights its application. |

The selective oxidation of benzyl (B1604629) alcohols to their corresponding aldehydes is another area where phase-transfer catalysis is highly effective, preventing over-oxidation to carboxylic acids. While a direct comparison involving PTAB was not found, the general conditions are applicable.[9][10]

Table 2: Illustrative Conditions for PTC Oxidation of Benzaldehydes [10]

| Substrate | Catalyst | Solvent | Yield (%) |

| Benzaldehyde | TBPB | Toluene | >90 |

| 4-chlorobenzaldehyde | TBAB | Ethyl Acetate | >90 |

| 4-hydroxybenzaldehyde | TBAHS | Toluene | >90 |

| 3-hydroxybenzaldehyde | CTMAB | Ethyl Acetate | >90 |

| This table illustrates typical yields for PTC oxidation of benzaldehydes using various quaternary onium salts. TBPB: Tetrabutylphosphonium bromide, TBAB: Tetrabutylammonium bromide, TBAHS: Tetrabutylammonium hydrogen sulphate, CTMAB: Cetyltrimethylammonium bromide. |

Nucleophilic Substitution Reactions

Experimental Protocols

The following are generalized protocols for key reactions where this compound could be employed as a phase-transfer catalyst. Researchers should optimize the specific conditions for their substrates.

Protocol 1: General Procedure for Phase-Transfer Catalyzed Oxidation of Alcohols

This protocol is adapted from procedures for the selective oxidation of benzyl alcohols.[9]

Materials:

-

Alcohol substrate

-

This compound (PTAB) (1-10 mol%)

-

Organic solvent (e.g., toluene, dichloromethane)

-

Oxidizing agent (e.g., potassium permanganate, potassium dichromate)

-

Aqueous solution of a suitable acid or base if required by the oxidant

-

Deionized water

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alcohol substrate and this compound in the chosen organic solvent.

-

In a separate beaker, prepare the aqueous solution of the oxidizing agent.

-

Add the aqueous oxidant solution to the vigorously stirred organic solution.

-

Heat the reaction mixture to the desired temperature (e.g., room temperature to reflux) and maintain vigorous stirring to ensure efficient mixing of the two phases.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain the pure aldehyde or ketone.

Protocol 2: General Procedure for Williamson Ether Synthesis under Phase-Transfer Catalysis

This protocol is a general guideline for the synthesis of ethers using a phase-transfer catalyst.[11][13][14]

Materials:

-

Alcohol or phenol (B47542) substrate

-

Alkyl halide

-

This compound (PTAB) (1-5 mol%)

-

Aqueous solution of a strong base (e.g., 50% NaOH)

-

Organic solvent (e.g., toluene, dichloromethane)

-

Deionized water

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Combine the alcohol or phenol, organic solvent, and the aqueous base in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser.

-

Add this compound to the mixture.

-

Heat the mixture to the desired temperature (e.g., 50-80°C) with vigorous stirring.

-

Add the alkyl halide dropwise to the reaction mixture.

-

Continue stirring vigorously at the set temperature and monitor the reaction by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer, and wash it with water and brine to remove the base and catalyst.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase to obtain the crude ether.

-

Purify the product by distillation or column chromatography.

Protocol 3: General Procedure for Nucleophilic Substitution with Cyanide under Phase-Transfer Catalysis

This protocol outlines a general procedure for the synthesis of nitriles from alkyl halides.[1][12][15] Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

Materials:

-

Alkyl halide

-

Sodium or potassium cyanide

-

This compound (PTAB) (1-5 mol%)

-

Organic solvent (e.g., toluene, acetonitrile)

-

Deionized water

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a round-bottom flask, prepare a solution of sodium or potassium cyanide in water.

-

In a separate flask, dissolve the alkyl halide and this compound in the organic solvent.

-

Add the organic solution to the aqueous cyanide solution.

-

Heat the biphasic mixture to reflux with vigorous stirring.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and separate the organic layer.

-

Wash the organic layer with water and brine. Caution: The aqueous washes will contain cyanide and must be quenched with bleach before disposal according to institutional safety protocols.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter and remove the solvent by rotary evaporation.

-

Purify the resulting nitrile by distillation or chromatography.

Conclusion

This compound is a viable phase-transfer catalyst for various organic transformations, including oxidations and nucleophilic substitutions. Its application can lead to improved reaction efficiency and aligns with the principles of green chemistry. The provided protocols offer a general framework for utilizing PTAB in synthesis. However, for each specific application, optimization of reaction parameters such as catalyst loading, temperature, and reaction time is recommended to achieve the best results. Further research into the broader applicability and quantitative performance of this compound as a phase-transfer catalyst would be beneficial to the scientific community.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. Phase-transfer Catalysis | Chemical Bull Pvt Ltd [chemicalbull.com]

- 4. iajpr.com [iajpr.com]

- 5. crdeepjournal.org [crdeepjournal.org]

- 6. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 7. phasetransfer.com [phasetransfer.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chemijournal.com [chemijournal.com]

- 11. cactus.utahtech.edu [cactus.utahtech.edu]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Cyanation of Unactivated Secondary Alkyl Halides - ChemistryViews [chemistryviews.org]

Application Notes and Protocols: Phenyltrimethylammonium Bromide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Phenyltrimethylammonium (B184261) bromide (PTAB) and its derivative, Phenyltrimethylammonium tribromide (PTT), are versatile reagents in modern organic synthesis. PTT, a stable, crystalline solid, serves as a safer and more selective alternative to liquid bromine for a variety of transformations. PTAB itself, as a quaternary ammonium (B1175870) salt, can function as a phase-transfer catalyst. These reagents are instrumental in the synthesis of key intermediates for pharmaceuticals and other fine chemicals.

Key Applications at a Glance

This document outlines several key applications of Phenyltrimethylammonium bromide and its tribromide derivative in organic synthesis, providing detailed protocols and comparative data to facilitate their implementation in research and development.

-

α-Bromination of Ketones: A highly selective method for the synthesis of α-bromoketones, which are valuable precursors for various heterocyclic compounds and other functionalized molecules.

-

Oxidation of Alcohols: An efficient protocol for the conversion of secondary alcohols to the corresponding ketones under mild conditions.

-

One-Pot α-Bromoacetalization of Carbonyl Compounds: A convenient method for the direct conversion of ketones to their α-bromoacetals.

-

Synthesis of 2-Arylthiazino[5,6-b]indole Derivatives: A critical reagent in the construction of complex heterocyclic scaffolds with potential biological activity.

-

Phase-Transfer Catalysis: Facilitating reactions between reactants in immiscible phases, enhancing reaction rates and yields.

α-Bromination of Ketones

Phenyltrimethylammonium tribromide (PTT) is a highly effective reagent for the regioselective α-bromination of ketones. The reaction proceeds under mild conditions and avoids the hazards associated with using elemental bromine.

Data Presentation: α-Monobromination of Aryl Methyl Ketones

The following table summarizes the yields for the α-monobromination of various substituted acetophenones using an analogue, N,N-dimethyl anilinium hydrotribromide, which exhibits similar reactivity to PTT.

| Entry | Substrate (Aryl Group) | Product | Reaction Time (min) | Yield (%) |

| 1 | Phenyl | 2-Bromo-1-phenylethanone | 40 | 83 |

| 2 | 4-Nitrophenyl | 2-Bromo-1-(4-nitrophenyl)ethanone | 25 | 92 |

| 3 | 4-Chlorophenyl | 2-Bromo-1-(4-chlorophenyl)ethanone | 30 | 90 |

| 4 | 4-Bromophenyl | 2-Bromo-1-(4-bromophenyl)ethanone | 30 | 88 |

| 5 | 4-Methylphenyl | 2-Bromo-1-(4-methylphenyl)ethanone | 45 | 80 |

Experimental Protocol: Synthesis of 2-Bromoacetyl-6-methoxynaphthalene[1]

Materials:

-

Phenyltrimethylammonium tribromide (PTT)

-

Anhydrous Tetrahydrofuran (B95107) (THF)

-

Water

Procedure:

-

In a 125-mL Erlenmeyer flask, dissolve 1.0 g (0.005 mole) of 2-acetyl-6-methoxynaphthalene in 10 mL of anhydrous tetrahydrofuran.

-

To this solution, add 1.88 g (0.00500 mole) of Phenyltrimethylammonium tribromide (PTT) in small portions over a 10-minute period. A white precipitate of this compound will form.

-

Stir the mixture at room temperature for 1 hour.

-

After 1 hour, add approximately 40 mL of water to the reaction mixture.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate (B86663), and evaporate the solvent under reduced pressure.

-

The crude product is recrystallized from 32 mL of cyclohexane to yield 1.1 g (79%) of crystalline 2-bromoacetyl-6-methoxynaphthalene.

Logical Workflow for α-Bromination of Ketones

Caption: Workflow for the α-bromination of ketones using PTT.

Oxidation of Alcohols

Phenyltrimethylammonium tribromide, in the presence of a catalytic amount of a Lewis acid such as SbBr₃ or CuBr₂, serves as an efficient and chemoselective oxidizing agent for the conversion of secondary alcohols to ketones.

Data Presentation: Oxidation of Secondary Alcohols to Ketones

The following table presents the yields for the oxidation of various secondary alcohols to their corresponding ketones using a related reagent, benzyltrimethylammonium (B79724) tribromide, which demonstrates similar reactivity.[1]

| Entry | Substrate | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzyl alcohol | Benzaldehyde | 0.5 | 95 |

| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 1.0 | 92 |

| 3 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 2.0 | 85 |

| 4 | 1-Phenylethanol | Acetophenone | 1.5 | 90 |

| 5 | Cyclohexanol | Cyclohexanone | 3.0 | 88 |

| 6 | 2-Octanol | 2-Octanone | 4.0 | 82 |

Experimental Protocol: Oxidation of a Secondary Alcohol

Materials:

-

Secondary Alcohol

-

Phenyltrimethylammonium tribromide (PTAB)

-

Antimony(III) bromide (SbBr₃) or Copper(II) bromide (CuBr₂) (catalytic amount)

-

Methanol (B129727) (MeOH)

-

0.5 M aq. Sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aq. Sodium chloride (NaCl)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the secondary alcohol (1 mmol) in methanol (10 mL), add a catalytic amount of SbBr₃ (0.05 mmol) or CuBr₂ (0.05 mmol) and pyridine (1.2 mmol).

-

Add Phenyltrimethylammonium tribromide (1.1 mmol) to the mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC.

-

Upon completion, quench the reaction with 0.5 M aq. Na₂S₂O₃.

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with 0.5 M aq. Na₂S₂O₃ and saturated aq. NaCl.

-

Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Reaction Scheme for Alcohol Oxidation

Caption: Oxidation of a secondary alcohol to a ketone using PTAB.

One-Pot α-Bromoacetalization of Carbonyl Compounds